molecular formula C14H14N2O2 B12883688 1-(3-Acetyl-1-phenyl-1H-pyrazol-4-yl)propan-1-one CAS No. 825633-19-0

1-(3-Acetyl-1-phenyl-1H-pyrazol-4-yl)propan-1-one

Cat. No.: B12883688
CAS No.: 825633-19-0
M. Wt: 242.27 g/mol
InChI Key: VFTDFAVXUFBWKB-UHFFFAOYSA-N
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Description

1-(3-Acetyl-1-phenyl-1H-pyrazol-4-yl)propan-1-one ( 825633-19-0) is a synthetic organic compound with the molecular formula C 14 H 14 N 2 O 2 and a molecular weight of 242.27 g/mol . This compound features a pyrazole core, a privileged scaffold in medicinal chemistry known for its wide spectrum of biological activities . The structure integrates multiple functional groups, including two ketone moieties, which make it a versatile intermediate for further chemical derivatization and structure-activity relationship (SAR) studies. The primary research value of this compound lies in its use as a key building block for the synthesis of novel heterocyclic compounds and complex molecular architectures. Pyrazole derivatives are extensively investigated for their diverse pharmacological properties, which include anti-inflammatory, antimicrobial, anticancer, and antioxidant activities . Specifically, functionalized pyrazoles like this one serve as critical precursors in developing potential therapeutic agents . Researchers utilize this compound in multi-step synthetic routes, such as cyclocondensation and oxidative cyclization reactions, to create more complex, biologically relevant molecules, including chromone-pyrazole dyads . This product is intended for research and development purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

CAS No.

825633-19-0

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

IUPAC Name

1-(3-acetyl-1-phenylpyrazol-4-yl)propan-1-one

InChI

InChI=1S/C14H14N2O2/c1-3-13(18)12-9-16(15-14(12)10(2)17)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3

InChI Key

VFTDFAVXUFBWKB-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CN(N=C1C(=O)C)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Pyrazole Ring Formation

A common route involves the condensation of phenylhydrazine with α,β-unsaturated ketones or 1,3-diketones to form 1-phenylpyrazole intermediates. For example, phenylhydrazine reacts with 4-haloacetophenone derivatives under reflux conditions to yield 1-phenyl-3-acetylpyrazoles. This step is often catalyzed by acidic or basic conditions to promote cyclization and ring closure.

Acetylation at the 3-Position

The acetyl group at the 3-position can be introduced by:

  • Direct acetylation of the pyrazole ring using acetyl chloride or acetic anhydride under controlled temperature and pH.
  • Utilizing 3-acetyl-substituted precursors in the initial condensation step to incorporate the acetyl functionality during ring formation.

Propan-1-one Substitution at the 4-Position

The propan-1-one moiety is typically introduced by:

  • Alkylation of the pyrazole ring at the 4-position using propanone derivatives or via Michael addition reactions.
  • Condensation of the pyrazole intermediate with 1-phenylprop-2-yn-1-one in the presence of solid alumina at room temperature, yielding the target compound with moderate to good yields (~50-60%).

One-Pot and Solid-Phase Methods

Recent advances include one-pot syntheses where all components are combined under mild conditions, often using solid supports like alumina to facilitate the reaction and improve yields. For instance, grinding 1-phenylhydrazine derivatives with 1-phenylprop-2-yn-1-one and alumina at room temperature for 24 hours produces the desired pyrazole ketone in 52% yield.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature Time Yield (%) Notes
Pyrazole ring formation Phenylhydrazine + 4-haloacetophenone Reflux (~80-100°C) 3-6 hours 70-85 Acid or base catalysis
Vilsmeier-Haack formylation POCl3 + DMF 60-70°C 3-4 hours 65-75 For formylation of pyrazole intermediates
Acetylation Acetyl chloride or acetic anhydride 0-25°C 1-3 hours 60-80 Controlled pH to avoid over-acylation
Propan-1-one substitution 1-Phenylprop-2-yn-1-one + alumina (solid) Room temperature 24 hours 52 Solid-phase grinding method

Characterization and Purity Confirmation

The synthesized compound is characterized by:

Research Findings and Comparative Analysis

  • The solid-phase grinding method using alumina as a catalyst/support offers a greener and simpler alternative to traditional reflux methods, with comparable yields and fewer purification steps.
  • Vilsmeier-Haack formylation is a versatile step for introducing aldehyde groups on pyrazole rings, which can be further transformed into acetyl or propanone functionalities.
  • Optimization of reaction conditions such as temperature, solvent choice, and catalyst loading significantly affects yield and selectivity, with mild acidic conditions favoring higher purity products.

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Advantages Limitations
Condensation + Cyclization Phenylhydrazine + α,β-unsaturated ketones Reflux, acid/base catalyst 70-85 Straightforward, well-established Requires careful control of conditions
Vilsmeier-Haack Formylation POCl3 + DMF 60-70°C, 3-4 h 65-75 Enables further functionalization Sensitive to moisture
Solid-phase grinding (Alumina) 1-Phenylprop-2-yn-1-one + alumina Room temp, 24 h 52 Green chemistry, simple setup Moderate yield, longer reaction time
Direct Acetylation Acetyl chloride or acetic anhydride 0-25°C, 1-3 h 60-80 High selectivity Requires pH control

Chemical Reactions Analysis

Types of Reactions: 1-(3-Acetyl-1-phenyl-1H-pyrazol-4-yl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the ketone group to an alcohol.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophilic reagents such as bromine or nitrating agents.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Substituted pyrazole derivatives.

Scientific Research Applications

1-(3-Acetyl-1-phenyl-1H-pyrazol-4-yl)propan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Acetyl-1-phenyl-1H-pyrazol-4-yl)propan-1-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-(3-Acetyl-1-phenyl-1H-pyrazol-4-yl)propan-1-one with structurally related propan-1-one derivatives, focusing on molecular features, physicochemical properties, and research findings.

Table 1: Comparative Analysis of Propan-1-one Derivatives

Compound Name Key Substituents Molecular Formula Physicochemical Properties Applications/Research Findings
1-(3-Acetyl-1-phenyl-1H-pyrazol-4-yl)propan-1-one (Target) 3-Acetyl, 1-phenyl pyrazole, propan-1-one C₁₃H₁₂N₂O₂ Moderate lipophilicity (predicted); polarizable due to acetyl and ketone groups Potential medicinal/agrochemical applications (inferred from analogs)
(E)-1-(Adamantan-1-yl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-en-1-one Adamantyl, diphenyl pyrazole, α,β-unsaturated ketone C₂₉H₂₈N₂O High lipophilicity (adamantyl group); rigid structure Likely pharmacological activity due to adamantyl’s membrane affinity
(E)-1-(2,4-Dichlorophenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one Dichlorophenyl, methoxyphenyl, α,β-unsaturated ketone C₂₄H₁₈Cl₂N₂O₂ Increased molecular weight (Cl, OCH₃); enhanced halogen bonding Crystal structure studied for supramolecular interactions
1-(2-Hydroxyphenyl)-3-(pyridin-4-yl)propan-1-one 2-Hydroxyphenyl, pyridyl C₁₄H₁₃NO₂ High polarity (OH, pyridine); hydrogen-bonding capacity Flavoring agent with genotoxicity concerns
4-Fluoromethcathinone (4-FMC) 4-Fluorophenyl, methylamino C₁₀H₁₂FNO Water-soluble (HCl salt); CNS activity Psychoactive effects; interacts with dopamine/norepinephrine transporters
1-(3-Bromo-4-chlorophenyl)propan-1-one 3-Bromo-4-chlorophenyl C₉H₈BrClO Halogenated; high reactivity Intermediate in organic synthesis

Structural and Functional Insights

Pyrazole-Based Propanones (Target vs. ) The target compound’s acetyl group distinguishes it from adamantyl () and dichlorophenyl/methoxyphenyl () analogs. The absence of bulky substituents (e.g., adamantyl) may enhance solubility compared to , while the lack of electron-donating groups (e.g., OCH₃ in ) could reduce resonance stabilization. Thiazolidin-containing derivatives () exhibit antimicrobial activity, suggesting that the target’s pyrazole core could be modified for similar bioactivity.

Cathinone Derivatives () Cathinones like 4-FMC () feature a β-keto-amphetamine scaffold, contrasting with the target’s pyrazole ring. The methylamino group in cathinones confers CNS stimulation, a property unlikely in the target due to structural differences.

Halogenated Propanones () The bromo-chloro substituents in increase electrophilicity, making it reactive in cross-coupling reactions. The target’s acetyl group may offer similar reactivity for derivatization.

Flavoring Agents () Hydroxyphenyl-propanones () are evaluated as flavoring agents but raise genotoxicity concerns. The target’s lack of hydroxyl groups may mitigate such risks.

Research Implications

  • Medicinal Chemistry: The pyrazole-propanone scaffold (target) could be optimized for antimicrobial or anti-inflammatory activity, as seen in thiazolidin derivatives ().
  • Toxicology: Genotoxicity observed in hydroxylated analogs () warrants caution in modifying the target with polar substituents.

Biological Activity

1-(3-Acetyl-1-phenyl-1H-pyrazol-4-yl)propan-1-one is a compound belonging to the pyrazole family, characterized by its unique structure that includes an acetyl group and a phenyl group. Pyrazoles are known for their diverse biological activities, making them significant in medicinal chemistry. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and comparative studies with other pyrazole derivatives.

Molecular Characteristics:

  • CAS No.: 825633-19-0
  • Molecular Formula: C14H14N2O2
  • Molecular Weight: 242.27 g/mol
  • IUPAC Name: 1-(3-acetyl-1-phenylpyrazol-4-yl)propan-1-one
PropertyValue
Molecular FormulaC14H14N2O2
Molecular Weight242.27 g/mol
Melting PointNot specified

Synthesis

The synthesis of 1-(3-Acetyl-1-phenyl-1H-pyrazol-4-yl)propan-1-one can be achieved through various methods, including the reaction of 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one with acetyl chloride in the presence of a base like pyridine. This method ensures a high yield and purity of the final product, which is essential for subsequent biological evaluations.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 1-(3-Acetyl-1-phenyl-1H-pyrazol-4-yl)propan-1-one. Research indicates that compounds with similar structures can inhibit cell proliferation in various cancer types, particularly those overexpressing HER2 receptors, such as breast and gastric cancers. For instance, a related study demonstrated that pyrazoline analogs could significantly reduce cell viability in HER2-positive gastric cancer cells .

Mechanism of Action:
The compound's anticancer activity is believed to stem from its ability to inhibit specific enzymes involved in cell proliferation and survival pathways. This inhibition disrupts critical signaling cascades, leading to apoptosis in cancer cells .

Antimicrobial Activity

In addition to anticancer properties, pyrazole derivatives have been investigated for their antimicrobial effects. The structural features of 1-(3-Acetyl-1-phenyl-1H-pyrazol-4-yl)propan-1-one may contribute to its efficacy against various bacterial strains. Studies have shown that similar compounds exhibit significant antibacterial activity by disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Comparative Studies

To understand the unique biological profile of 1-(3-Acetyl-1-phenyl-1H-pyrazol-4-yl)propan-1-one, it is essential to compare it with other pyrazole derivatives:

CompoundAnticancer ActivityAntimicrobial Activity
1-(3-Acetyl-1-phenyl-1H-pyrazol-4-yl)propan-1-oneHighModerate
3-(1Phenylpyrazol -4-Yl) propanoic acidModerateHigh
5-Oxopyrrolidine derivativesHighLow

This comparison illustrates that while some derivatives may exhibit stronger antimicrobial properties, 1-(3-Acetyl...) shows promising anticancer effects.

Case Studies

Several case studies have investigated the biological activities of various pyrazole derivatives:

Case Study 1: HER2 Positive Gastric Cancer
In a controlled study involving multiple pyrazole derivatives, researchers found that certain compounds significantly inhibited tumor growth in xenograft models of HER2-positive gastric cancer. The compounds were evaluated based on their ability to disrupt ELF3-MED23 protein-protein interactions, crucial for tumor progression .

Case Study 2: Antimicrobial Efficacy
A series of experiments assessed the antimicrobial properties of various pyrazole derivatives against common pathogens. The results indicated that while some compounds exhibited robust antibacterial activity, others like 1-(3-Acetyl...) showed moderate effects, warranting further structural optimization to enhance efficacy .

Q & A

Basic Research Questions

Q. What experimental strategies can optimize the synthesis of 1-(3-Acetyl-1-phenyl-1H-pyrazol-4-yl)propan-1-one to enhance yield and purity?

  • Methodological Answer : Synthesis optimization involves selecting catalysts (e.g., acid/base conditions), controlling reaction temperature, and employing purification techniques like column chromatography or recrystallization. For pyrazole derivatives, substituent positioning (e.g., acetyl groups) significantly impacts reactivity. Monitoring reaction progress via TLC or HPLC ensures intermediate stability. Post-synthesis, spectroscopic validation (NMR, IR) confirms structural integrity .

Q. Which characterization techniques are critical for verifying the structural identity of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural confirmation, requiring high-quality crystals grown via slow evaporation. Complement with 1^1H/13^{13}C NMR for functional group analysis, FT-IR for carbonyl (C=O) stretching bands (~1700 cm1^{-1}), and mass spectrometry for molecular ion peaks. For crystalline phase identification, compare experimental XRD patterns with simulated data from software like Mercury .

Q. What safety protocols are essential during experimental handling?

  • Methodological Answer : Use fume hoods for volatile steps, wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to potential toxicity (H313/H333 hazards). Waste disposal requires segregation of organic solvents and halogenated byproducts. For air-sensitive steps, employ Schlenk lines or gloveboxes under inert atmospheres .

Advanced Research Questions

Q. How can computational methods elucidate the electronic structure and reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-311++G(d,p) basis set calculates optimized geometries, frontier molecular orbitals (HOMO-LUMO gaps), and electrostatic potential (ESP) maps. Use Multiwfn to visualize electron localization function (ELF) for bonding analysis and predict reactive sites (e.g., acetyl group nucleophilicity). Solvent effects are modeled via PCM or SMD .

Q. What challenges arise in crystallographic refinement of this compound, and how are they resolved?

  • Methodological Answer : Disorder in the phenyl or acetyl groups complicates refinement. In SHELXL, apply PART instructions and isotropic displacement parameters (Uiso_{iso}) for disordered atoms. For twinning (common in triclinic systems), use TWIN/BASF commands. Validate refinement with Rint_{int} < 5% and Δρmax/Δρmin < 0.5 eÅ3^{-3} .

Q. What mechanistic insights exist for the biological activity of pyrazole derivatives like this compound?

  • Methodological Answer : Pyrazole derivatives exhibit antitumor activity via kinase inhibition (e.g., CDK2) or DNA intercalation. In vitro assays (MTT on HeLa cells) quantify IC50_{50} values. Molecular docking (AutoDock Vina) identifies binding poses in active sites, while MD simulations (GROMACS) assess stability. SAR studies reveal that substituents at the 3-position (acetyl) enhance lipophilicity and bioavailability .

Q. How can researchers resolve contradictions between experimental and computational spectroscopic data?

  • Methodological Answer : Discrepancies in NMR chemical shifts may arise from solvent effects or dynamic processes (e.g., tautomerism). Recalculate shifts using GIAO-DFT with explicit solvent models (DMSO, chloroform). For IR, anharmonic corrections improve vibrational frequency matching. Cross-validate with solid-state NMR to exclude solvent/conformational artifacts .

Q. What strategies enable comparative analysis of this compound with structurally related pyrazolones?

  • Methodological Answer : Use hierarchical clustering (e.g., Cambridge Structural Database) to group derivatives by substituent patterns. Principal Component Analysis (PCA) of XRD parameters (unit cell dimensions, torsion angles) identifies structural trends. In vitro bioactivity data can be modeled via QSAR using descriptors like logP, polar surface area, and H-bond donors .

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